N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide
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Overview
Description
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide is a complex organic compound that belongs to the class of sulfonyl pyrroles. This compound is characterized by the presence of a sulfonyl group attached to a pyrrole ring, which is further substituted with a fluorobenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the pyrrole ring is treated with a sulfonyl chloride in the presence of a base.
Substitution with Fluorobenzamide: The final step involves the coupling of the sulfonyl pyrrole with 2-fluorobenzoyl chloride in the presence of a base to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide can be compared with other similar compounds, such as:
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-fluorobenzamide: This compound lacks the prop-2-en-1-yl group, which may affect its chemical and biological properties.
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-benzamide: This compound lacks the fluorine atom, which may influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23FN2O3S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-prop-2-enylpyrrol-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C23H23FN2O3S/c1-5-14-26-17(4)16(3)21(30(28,29)18-12-10-15(2)11-13-18)22(26)25-23(27)19-8-6-7-9-20(19)24/h5-13H,1,14H2,2-4H3,(H,25,27) |
InChI Key |
WNRCBVNDRAWLOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC=C)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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